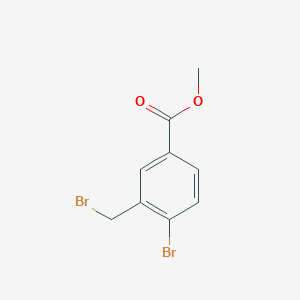

Methyl 4-bromo-3-(bromomethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJDNFSKEWOMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466667 | |

| Record name | Methyl 4-bromo-3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142031-67-2 | |

| Record name | Methyl 4-bromo-3-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the esterification of 4-bromo-3-methylbenzoic acid, followed by a selective radical bromination of the methyl group. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the conversion of 4-bromo-3-methylbenzoic acid to its corresponding methyl ester, Methyl 4-bromo-3-methylbenzoate. This is typically accomplished through a standard Fischer esterification or by using a milder methylating agent.

The second and key step is the selective free-radical bromination of the benzylic methyl group of Methyl 4-bromo-3-methylbenzoate. This transformation is most effectively carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. This method, known as the Wohl-Ziegler bromination, favors substitution at the benzylic position over electrophilic aromatic substitution.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Reagent | Product | Typical Yield | Purity |

| 1. Esterification | 4-bromo-3-methylbenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-bromo-3-methylbenzoate | >95% | >98% |

| 2. Bromination | Methyl 4-bromo-3-methylbenzoate | N-Bromosuccinimide (NBS), AIBN | This compound | 70-85% | >97% |

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate

Materials:

-

4-bromo-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 eq) while cooling in an ice bath.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield Methyl 4-bromo-3-methylbenzoate as a solid, which can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

Materials:

-

Methyl 4-bromo-3-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride or other suitable non-polar solvent

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in carbon tetrachloride (10-15 mL per gram of ester).

-

Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.

-

The reaction mixture is heated to reflux (approximately 77°C for carbon tetrachloride) and stirred vigorously. The reaction can be initiated and accelerated by irradiation with a UV lamp.

-

The reaction is monitored by TLC for the disappearance of the starting material. The reaction time is typically in the range of 2-6 hours.

-

After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key bromination step.

Caption: Synthetic workflow for this compound.

"physicochemical properties of Methyl 4-bromo-3-(bromomethyl)benzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-(bromomethyl)benzoate is a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive benzylic bromide and an aryl bromide, allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its chemical reactivity and potential applications in drug discovery.

Physicochemical Properties

The available data for this compound is summarized below. Due to the limited information on this specific compound, some properties have been calculated or inferred from closely related analogues.

| Property | Value | Source |

| CAS Number | 142031-67-2 | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [2] |

| Physical Form | Solid, Semi-solid, or Liquid Lump | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C; Sealed in a dry place at room temperature | [1][2] |

| InChI Key | GRJDNFSKEWOMIM-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1ccc(Br)c(c1)CBr | Inferred |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient method is the radical bromination of the commercially available precursor, Methyl 4-bromo-3-methylbenzoate, using N-bromosuccinimide (NBS). This method is widely used for the selective bromination of benzylic positions.[3][4]

Proposed Experimental Protocol: Radical Bromination

Materials:

-

Methyl 4-bromo-3-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

A radical initiator, e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous solvent, e.g., Carbon tetrachloride (CCl₄) or Acetonitrile

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in the chosen anhydrous solvent.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 eq of AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The benzylic bromide at the 3-position is highly susceptible to nucleophilic substitution reactions, while the aryl bromide at the 4-position is amenable to metal-catalyzed cross-coupling reactions. This allows for a stepwise and controlled introduction of various functional groups.

Key Reactions:

-

Nucleophilic Substitution at the Benzylic Position: The bromomethyl group can react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce diverse side chains.

-

Palladium-Catalyzed Cross-Coupling at the Aryl Position: The aryl bromide can participate in reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecules, including those with potential biological activity. Its structural analogues are known to be used in the preparation of anti-HIV agents and aldose reductase inhibitors.[5]

Reactivity Diagram

Caption: Differential reactivity of this compound.

Spectral Data (Predicted)

-

¹H NMR:

-

A singlet for the methyl ester protons (~3.9 ppm).

-

A singlet for the benzylic methylene protons of the bromomethyl group (~4.5-4.9 ppm).

-

Aromatic protons in the range of ~7.5-8.2 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR:

-

A peak for the methyl ester carbon (~52 ppm).

-

A peak for the benzylic carbon of the bromomethyl group (~30-35 ppm).

-

Aromatic carbon peaks in the range of ~120-140 ppm.

-

A peak for the carbonyl carbon of the ester (~165 ppm).

-

-

IR Spectroscopy:

-

A strong carbonyl (C=O) stretching band for the ester at ~1720-1740 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups.

-

C-Br stretching bands.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two bromine atoms.

-

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Conclusion

This compound is a promising, albeit not extensively studied, chemical intermediate. Its distinct reactive sites offer significant opportunities for the synthesis of diverse and complex organic molecules. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, which should aid researchers in leveraging its potential in drug discovery and development. Further investigation into its reactivity and applications is warranted to fully explore its synthetic utility.

References

In-Depth Technical Guide: Methyl 4-bromo-3-(bromomethyl)benzoate

CAS Number: 142031-67-2

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical whitepaper provides a detailed overview of Methyl 4-bromo-3-(bromomethyl)benzoate, a key chemical intermediate for scientific research and pharmaceutical development. This document consolidates essential chemical and physical data, a detailed synthesis protocol, and safety information to support its application in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a disubstituted benzoate ester containing two bromine atoms, making it a versatile reagent in organic synthesis. The presence of both an aryl bromide and a benzylic bromide offers orthogonal reactivity, allowing for selective functionalization at different positions of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142031-67-2 | [1][2] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| Appearance | White to off-white solid/flakes | [1] |

| Purity | ≥95% | |

| Predicted Boiling Point | 356.9 ± 32.0 °C | [1] |

| Predicted Density | 1.780 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the radical bromination of Methyl 4-bromo-3-methylbenzoate.[1]

Experimental Procedure:

-

Reaction Setup: In a 6-liter reactor equipped with a condenser, a central mechanical stirrer, and a thermometer, add 575 g (2.5 mol) of Methyl 4-bromo-3-methylbenzoate and 3 liters of methylene chloride.[1]

-

Addition of Reagents: To the stirred solution, add 494 g (2.75 mol) of N-bromosuccinimide (NBS) and 17 g (0.05 mol) of benzoyl peroxide (70% in water) as a radical initiator.[1]

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a 1000-watt lamp for 10 hours to facilitate the bromination of the methyl group.[1]

-

Work-up: After the reaction is complete, wash the mixture twice with 1 liter of water, followed by a wash with 1 liter of saturated sodium chloride solution.[1]

-

Isolation and Purification: Evaporate the methylene chloride to obtain the crude product. Recrystallize the crude solid from heptane to yield 596 g of this compound as off-white crystals.[1]

Diagram 1: Synthesis of this compound

References

Technical Guide: Spectral Analysis of Methyl 4-bromo-3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-(bromomethyl)benzoate is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its bifunctional nature, possessing two distinct bromine-containing reactive sites—an aryl bromide and a benzylic bromide—allows for selective and sequential chemical modifications. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for this compound.

Due to the limited availability of specific experimental data in publicly accessible databases and literature for this compound, this guide presents predicted spectral data alongside a general experimental protocol for acquiring such data. The predicted data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Data Presentation

The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized below. These tables provide a clear and structured format for the expected chemical shifts (δ), multiplicities, and assignments for each unique proton and carbon atom in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.13 | d | 1H | Ar-H |

| ~7.85 | dd | 1H | Ar-H |

| ~7.70 | d | 1H | Ar-H |

| ~4.70 | s | 2H | -CH₂Br |

| ~3.92 | s | 3H | -OCH₃ |

Predicted in CDCl₃ at 400 MHz. Coupling constants (J) for aromatic protons are expected to be in the range of 8.0 Hz for ortho-coupling and ~2.0 Hz for meta-coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O |

| ~140.0 | Ar-C |

| ~134.5 | Ar-C |

| ~132.0 | Ar-CH |

| ~131.0 | Ar-CH |

| ~129.0 | Ar-C |

| ~128.5 | Ar-CH |

| ~52.5 | -OCH₃ |

| ~31.0 | -CH₂Br |

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of NMR spectra for a compound such as this compound.

Materials and Equipment:

-

Sample: this compound (approx. 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: 5 mm diameter, high-precision.

-

NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a broadband probe.

Procedure for Sample Preparation:

-

Accurately weigh the required amount of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Procedure for ¹H NMR Spectroscopy:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A spectral width of approximately 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio are recommended.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals and analyze the multiplicities and coupling constants.

Procedure for ¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30 or similar) to acquire the spectrum.

-

Set the spectral width to approximately 220-250 ppm.

-

A sufficient number of scans (typically 1024 or more) and a relaxation delay of 2-5 seconds are required to obtain a spectrum with an adequate signal-to-noise ratio, especially for quaternary carbons.

-

Process the FID using a Fourier transform.

-

Phase the spectrum and reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The logical workflow for the spectral analysis of this compound is depicted in the following diagram.

Caption: Workflow for NMR spectral analysis.

"starting materials for Methyl 4-bromo-3-(bromomethyl)benzoate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the radical bromination of the benzylic methyl group of Methyl 4-bromo-3-methylbenzoate. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction parameters based on analogous and established chemical transformations.

Core Synthesis Pathway: Radical Bromination

The synthesis of this compound is achieved through a well-established radical substitution reaction, commonly known as the Wohl-Ziegler bromination. This reaction selectively targets the benzylic protons of the methyl group on the aromatic ring due to the stability of the resulting benzylic radical intermediate.

The primary starting material for this synthesis is Methyl 4-bromo-3-methylbenzoate . The transformation is typically accomplished using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Starting Materials and Reagents

A successful synthesis relies on the quality and appropriate stoichiometry of the starting materials and reagents. The following table summarizes the key components for the radical bromination of Methyl 4-bromo-3-methylbenzoate.

| Compound | Role | CAS Number | Molecular Formula | Key Considerations |

| Methyl 4-bromo-3-methylbenzoate | Starting Material | 148547-19-7 | C₉H₉BrO₂ | Purity is crucial to avoid side reactions. |

| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | C₄H₄BrNO₂ | Should be recrystallized if it appears yellow to ensure high reactivity and minimize side products. |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | 78-67-1 | C₈H₁₂N₄ | A common choice for thermal initiation. |

| Benzoyl Peroxide (BPO) | Radical Initiator | 94-36-0 | C₁₄H₁₀O₄ | Another effective thermal initiator. |

| Carbon Tetrachloride (CCl₄) | Solvent | 56-23-5 | CCl₄ | A traditional solvent for these reactions, though safer alternatives like chlorobenzene or ethyl acetate may be considered. |

Experimental Protocol

The following is a generalized experimental protocol based on analogous procedures for benzylic bromination.[1][2] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.1 eq).

2. Reaction Execution:

-

The reaction mixture is heated to reflux. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

3. Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

4. Purification:

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or silica gel column chromatography to obtain the final product of high purity.

Reaction Parameters and Yields from Analogous Syntheses

The following table summarizes reaction conditions and reported yields for structurally similar benzylic bromination reactions, providing a valuable reference for optimizing the synthesis of this compound.

| Starting Material | Brominating Agent | Initiator | Solvent | Conditions | Yield | Reference |

| Methyl 4-bromo-2-methylbenzoate | NBS | BPO | CCl₄ | 85 °C, 2 h | 97% | [1] |

| Methyl 4-methyl-3-methoxybenzoate | NBS | UV light | Ethyl Acetate | 0-5 °C, 4 h | 95% | [3][4] |

| Methyl 4-methylbenzoate | NBS | AIBN | CCl₄ | Reflux, 7 h | Not specified | [5] |

| Methyl 4-chloro-2-methylbenzoate | NBS | BPO or AIBN | Acetonitrile | Not specified | Not specified | [2] |

Logical Workflow of the Synthesis

The synthesis process follows a logical progression from preparation to the final purified product.

Conclusion

The synthesis of this compound from Methyl 4-bromo-3-methylbenzoate is a straightforward yet crucial transformation for the synthesis of advanced pharmaceutical intermediates. The use of N-Bromosuccinimide and a radical initiator provides a reliable and high-yielding method for this benzylic bromination. Careful control of reaction conditions and a thorough purification process are essential to obtain a high-purity product suitable for further synthetic applications. This guide provides the necessary technical information for researchers to successfully perform this synthesis.

References

- 1. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 4. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Methyl Benzoates

Abstract

Methyl bromomethylbenzoates are bifunctional organic compounds of significant interest in medicinal chemistry and materials science. They serve as pivotal intermediates, primarily due to the distinct reactivity of their two functional moieties: the methyl ester and the bromomethyl group.[1] This technical guide provides a comprehensive analysis of the core reactivity of the bromomethyl group, a benzylic bromide whose behavior is intricately modulated by the electronic properties of the aromatic ring and the reaction environment. We will delve into the mechanistic dichotomy of nucleophilic substitutions (SN1 vs. SN2), the influence of ring substituents as quantified by linear free-energy relationships, the mechanics of radical reactions, and the potential for neighboring group participation. This document is intended to be a practical resource, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the strategic application of these versatile building blocks.

Core Principles of Benzylic Reactivity

The notable reactivity of the bromomethyl group in methyl benzoates stems from its position adjacent to the benzene ring, a position known as "benzylic." This structural feature is the primary determinant of its chemical behavior, distinguishing it sharply from less reactive alkyl or aryl halides.

Two key factors underpin this enhanced reactivity:

-

Intermediate Stabilization: The benzene ring can effectively stabilize high-energy intermediates formed at the benzylic carbon. Both benzylic carbocations (in SN1 reactions) and benzylic radicals (in radical reactions) are stabilized through resonance, delocalizing the charge or the unpaired electron across the π-system of the ring.[2][3] This stabilization lowers the activation energy for reactions proceeding through these intermediates.[4]

-

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr).[4] This facilitates the cleavage of the C-Br bond, which is essential for both nucleophilic substitution and elimination reactions.

This combination makes the bromomethyl group a highly effective electrophilic site for a wide array of synthetic transformations.[1]

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The most common and synthetically useful transformations of methyl bromomethylbenzoates involve the displacement of the bromide by a nucleophile.[1] These reactions can proceed through two distinct mechanisms, SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular), with the prevailing pathway dictated by the substrate structure, nucleophile strength, solvent, and temperature.[5]

The SN1 Pathway

The SN1 mechanism is a stepwise process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly captured by a nucleophile. The stability of the benzylic carbocation, afforded by resonance, makes this pathway highly accessible for benzylic halides.[6][7]

-

Key Features: Favored by weak nucleophiles (e.g., in solvolysis reactions), polar protic solvents (e.g., water, ethanol) that can solvate both the departing anion and the carbocation, and structural features that further stabilize the carbocation.[5]

Figure 1: SN1 reaction pathway for a methyl bromomethylbenzoate.

The SN2 Pathway

The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This occurs via a single, pentacoordinate transition state.[8] Primary benzylic halides, such as methyl bromomethylbenzoates, are excellent substrates for SN2 reactions due to their relatively low steric hindrance.[9][10]

-

Key Features: Favored by strong nucleophiles (e.g., -OH, -CN, N₃⁻), polar aprotic solvents (e.g., DMSO, DMF, acetone) that enhance the nucleophile's reactivity, and lower temperatures.[5][9]

Figure 2: SN2 reaction pathway showing the concerted mechanism.

Influence of Aromatic Ring Substituents

The electronic nature of other substituents on the benzoate ring profoundly impacts the reactivity of the bromomethyl group. These effects can be quantitatively assessed using the Hammett equation , log(k/k₀) = σρ, which correlates reaction rates (k) with substituent constants (σ) and a reaction constant (ρ).[11]

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl (-CH₃) groups are positioned ortho or para to the bromomethyl group. They stabilize the carbocation intermediate in SN1 reactions through resonance or induction, thereby accelerating the reaction rate. This results in a large, negative ρ value.[5][12]

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or an additional ester group destabilize the carbocation intermediate, significantly slowing down SN1 reactions.[5][12] The ester group of the methyl benzoate itself is moderately electron-withdrawing, making methyl bromomethylbenzoate less reactive in SN1 reactions than unsubstituted benzyl bromide.[13] For SN2 reactions, EWGs can have a modest rate-enhancing effect by increasing the electrophilicity of the benzylic carbon.

A non-linear (curved) Hammett plot often signifies a change in the reaction mechanism across a series of substituted reactants—typically from an SN1 mechanism for substrates with EDGs to an SN2 mechanism for those with strong EWGs.[12][14]

| Parameter | Effect on SN1 Reactivity | Effect on SN2 Reactivity |

| Substituent | EDGs accelerate; EWGs decelerate.[5] | EWGs can slightly accelerate; EDGs have a minor effect. |

| Solvent | Polar protic solvents are favorable.[5] | Polar aprotic solvents are favorable.[5] |

| Nucleophile | Rate is independent of nucleophile concentration. | Rate is dependent on nucleophile concentration; strong nucleophiles are favorable.[8] |

| Temperature | Higher temperatures can favor SN1.[5] | Lower temperatures can favor SN2.[5] |

Table 1: Factors Influencing the Nucleophilic Substitution Pathway.

| Substituent (X) in X-C₆H₄CH₂Cl | σ⁺ Constant | Relative Solvolysis Rate (k/k₀) |

| p-OCH₃ | -0.78 | ~2500 |

| p-CH₃ | -0.31 | 35 |

| H | 0.00 | 1 |

| m-Cl | 0.37 | 0.19 |

| p-NO₂ | 0.78 | 0.007 |

Table 2: Illustrative data showing the effect of substituents on the SN1 solvolysis rate of a related system, substituted benzyl chlorides. The data highlights the dramatic rate acceleration by EDGs and deceleration by EWGs. (Data adapted for illustrative purposes).[5][12][14]

Radical Reactions: Synthesis and Reactivity

The primary synthetic route to methyl bromomethylbenzoates is the radical bromination of the corresponding methyl toluates (methyl methylbenzoates). This reaction, known as the Wohl-Ziegler bromination, leverages the relative weakness of the benzylic C-H bond.[2][15]

The reaction proceeds via a radical chain mechanism, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][15]

-

Initiation: The initiator undergoes homolytic cleavage upon heating or UV irradiation to generate a small concentration of radicals.[1]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to yield the bromomethyl product and a new bromine radical, which continues the chain.[1][16]

-

Termination: The reaction ceases when two radical species combine.[16]

Figure 3: Mechanism of radical bromination (Wohl-Ziegler reaction).

Neighboring Group Participation (NGP)

In certain structural contexts, a group within the reacting molecule can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[17] For a methyl ortho-(bromomethyl)benzoate, the carbonyl oxygen of the ester group is suitably positioned to participate in the displacement of the bromide ion.

This process involves two sequential SN2-like steps:

-

The neighboring group attacks the electrophilic carbon, displacing the leaving group to form a cyclic intermediate.[18]

-

An external nucleophile attacks the cyclic intermediate, reopening the ring.[18]

NGP often leads to a significant rate enhancement compared to analogous systems where participation is not possible and results in an overall retention of stereochemistry due to the double inversion process.[18][19]

Figure 4: Conceptual pathway of Neighboring Group Participation (NGP).

Experimental Protocols

Protocol: Synthesis of Methyl 4-(bromomethyl)benzoate via Radical Bromination

This protocol describes a typical Wohl-Ziegler bromination.[15][20]

-

Materials:

-

Methyl 4-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

In a dry round-bottom flask, dissolve methyl 4-methylbenzoate in CCl₄.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated with a UV lamp if desired.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 4-8 hours. A key visual cue is that the dense succinimide byproduct will float to the surface upon completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or unreacted NBS.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization (e.g., from hexanes) or column chromatography.

-

Protocol: General Nucleophilic Substitution (Synthesis of a Benzyl Ether)

This protocol illustrates the use of methyl 3-(bromomethyl)benzoate as an electrophile in a Williamson ether synthesis.[5]

-

Materials:

-

A chosen alcohol or phenol (e.g., phenol) (1.0 eq)

-

A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) (1.2 eq)

-

Methyl 3-(bromomethyl)benzoate (1.05 eq)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

-

Stir plate, glassware

-

-

Procedure:

-

Dissolve the alcohol or phenol and potassium carbonate in DMF in a round-bottom flask.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding alkoxide or phenoxide salt.

-

Add the methyl 3-(bromomethyl)benzoate to the reaction mixture.

-

Heat the reaction to 50-80°C and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. Purify the resulting crude ether by column chromatography on silica gel.

-

Figure 5: General synthetic workflow utilizing methyl bromomethylbenzoate.

Conclusion

The reactivity of the bromomethyl group in methyl benzoates is a well-defined yet multifaceted area of organic chemistry. Its behavior is dominated by its benzylic nature, which facilitates both two-step (SN1) and concerted (SN2) nucleophilic substitution pathways, as well as radical-mediated transformations. The specific reaction outcome is a predictable function of substrate electronics, nucleophile strength, solvent polarity, and temperature. A thorough understanding of these controlling factors, as outlined in this guide, allows researchers and drug development professionals to strategically employ methyl bromomethylbenzoates as versatile and reliable intermediates for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals.[21]

References

- 1. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. web.viu.ca [web.viu.ca]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 17. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 18. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 19. dalalinstitute.com [dalalinstitute.com]

- 20. Page loading... [guidechem.com]

- 21. innospk.com [innospk.com]

Navigating the Stability and Storage of Methyl 4-bromo-3-(bromomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-3-(bromomethyl)benzoate, a key reagent and intermediate in organic synthesis, demands careful handling and storage to ensure its integrity and prevent the formation of impurities. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing upon data from analogous chemical structures and established principles of chemical stability. Due to the limited availability of specific stability data for this compound, this guide leverages information on compounds sharing its core structural features: a benzoate ester and a reactive benzylic bromide.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 142031-67-2 | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

Recommended Storage Conditions

To maintain the chemical integrity of this compound, storage at -20°C is recommended.[2] This low temperature minimizes the rate of potential degradation reactions. The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the methyl ester and the benzylic bromide. The benzylic bromide is particularly susceptible to degradation.

General Stability Considerations:

| Condition | Expected Stability | Rationale |

| Temperature | Unstable at elevated temperatures. | Increased thermal energy can promote decomposition reactions. |

| Light | Potentially unstable. | Benzylic bromides can be light-sensitive, leading to radical formation and subsequent degradation.[3] |

| Moisture/Humidity | Unstable. | The benzylic bromide moiety is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol and hydrobromic acid.[2][4] |

| pH | Unstable in both acidic and basic conditions. | The ester linkage can undergo hydrolysis under both acidic and basic conditions. The benzylic bromide is particularly reactive towards bases, leading to elimination or substitution reactions. |

| Oxidizing Agents | Potentially unstable. | Strong oxidizing agents can react with the benzylic position.[3] |

Key Degradation Pathways:

The primary routes of degradation for this compound are anticipated to involve the highly reactive benzylic bromide group.

-

Hydrolysis: In the presence of water, the benzylic bromide can hydrolyze to form the corresponding benzylic alcohol. This reaction can be accelerated by both acidic and basic conditions.

-

Nucleophilic Substitution: The bromine atom at the benzylic position is a good leaving group, making the compound susceptible to attack by nucleophiles. This can lead to the formation of a variety of derivatives, depending on the nucleophiles present.

-

Elimination: In the presence of a base, dehydrobromination can occur, leading to the formation of an alkene.

The following diagram illustrates the key factors that can compromise the stability of the benzylic bromide moiety, a critical feature of this compound.

Caption: Factors leading to the degradation of the benzylic bromide moiety.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and degradation pathways.

Forced Degradation Study Protocol (Hypothetical)

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for such compounds.

-

Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) to identify the degradation products.

-

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Safe Handling Procedures

Given the reactive nature of the benzylic bromide, strict adherence to safety protocols is essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[2][3]

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and metals.[3] Keep away from sources of ignition.[3][4]

-

Spill and Disposal: In case of a spill, contain the material and absorb it with an inert material. Dispose of the waste in accordance with local regulations.

By understanding the inherent stability characteristics and implementing the recommended storage and handling procedures, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-bromo-3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 4-bromo-3-(bromomethyl)benzoate (CAS No: 142031-67-2), a versatile but hazardous intermediate in organic synthesis. This document outlines the compound's key properties, associated hazards, detailed protocols for safe handling and synthesis, and emergency procedures to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

This compound is a disubstituted aromatic compound. Its structure features a highly reactive benzylic bromide group, making it a potent alkylating agent and a valuable building block in the synthesis of more complex molecules. However, this reactivity also underlies its significant health hazards.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Methyl 4-(bromomethyl)benzoate | Methyl 4-bromo-3-methylbenzoate |

| CAS Number | 142031-67-2[1] | 2417-72-3[2][3] | 148547-19-7[4] |

| Molecular Formula | C₉H₈Br₂O₂[1] | C₉H₉BrO₂[2] | C₉H₉BrO₂[4] |

| Molecular Weight | 307.97 g/mol [1] | 229.07 g/mol [2][3] | 229.07 g/mol [4] |

| Appearance | Off-white crystals or solid[5] | White to off-white crystalline powder[2] | Colorless low melting solid[6] |

| Melting Point | Not specified | 57-58 °C[2] | 38-44 °C[4] |

| Boiling Point | Not specified | 130-135 °C at 2 mmHg[2] | 287.4±20.0 °C (Predicted)[6] |

| Density | Not specified | ~1.47 g/cm³[2] | 1.433±0.06 g/cm³ (Predicted)[6] |

| Solubility | Soluble in methylene chloride. | Soluble in chloroform and methanol; sparingly soluble in water.[7] | Soluble in methanol.[6] |

| Vapor Pressure | Not specified | No data available[2] | No data available |

Safety and Hazard Information

This compound is classified as a hazardous substance. Its primary dangers stem from its corrosive nature and its activity as a potent lachrymator and alkylating agent. Alkylating agents are substances that can introduce an alkyl group into a molecule, and in a biological context, they can react with DNA, which may lead to mutagenic or carcinogenic effects. The benzylic bromide moiety makes this compound highly reactive towards nucleophiles.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[1] |

| Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[1] |

Note: Data is for this compound. GHS classifications for isomers like Methyl 4-(bromomethyl)benzoate are similar and include hazards such as being toxic if swallowed (Acute Tox. 3), causing severe skin burns and eye damage (Skin Corr. 1B), and potentially causing allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1).[3]

Key Hazards:

-

Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1]

-

Lachrymator: Vapors are intensely irritating to the eyes, causing immediate tearing.[8][9] This effect is characteristic of many benzylic bromides.

-

Alkylating Agent: As a reactive benzylic bromide, it is an alkylating agent. These compounds are often toxic, mutagenic, and/or carcinogenic due to their ability to form covalent bonds with biological nucleophiles like DNA.

-

Toxic: Harmful if swallowed or absorbed through the skin.[1] Inhalation of dust or vapors may also be harmful.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and the lachrymatory effects of vapors.[10] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. | Prevents skin contact and absorption. |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | Protects skin from accidental spills and splashes. |

| Respiratory Protection | All handling should be performed in a certified chemical fume hood. For emergencies or situations with potential for high exposure, a full-face respirator with appropriate cartridges is necessary. | Minimizes inhalation of hazardous dust and vapors.[10] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a documented synthesis procedure for producing this compound via radical bromination of Methyl 4-bromo-3-methylbenzoate.[5]

Materials:

-

Methyl 4-bromo-3-methylbenzoate (1.0 eq)

-

N-bromosuccinimide (NBS) (1.1 eq)[5]

-

Benzoyl peroxide (radical initiator, ~0.02 eq)[5]

-

Methylene chloride (solvent)[5]

-

Heptane (for recrystallization)[5]

-

Saturated sodium chloride solution (brine)[5]

-

Water

Procedure:

-

Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and thermometer, charge Methyl 4-bromo-3-methylbenzoate and methylene chloride.

-

Addition of Reagents: Add N-bromosuccinimide and benzoyl peroxide to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 40°C for methylene chloride) and irradiate with a suitable lamp (e.g., a 1000-watt lamp) to initiate the radical reaction. Monitor the reaction progress over approximately 10 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture twice with water and then once with a saturated sodium chloride solution.[5]

-

Separate the organic layer.

-

-

Isolation and Purification:

Below is a DOT script visualizing the synthesis and purification workflow.

References

- 1. This compound | 142031-67-2 [sigmaaldrich.com]

- 2. Methyl 4-(bromomethyl)benzoate - Safety Data Sheet [chemicalbook.com]

- 3. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-bromo-3-bromomethyl-benzoic acid methyl ester CAS#: 142031-67-2 [amp.chemicalbook.com]

- 6. Methyl 4-bromo-3-methylbenzoate CAS#: 148547-19-7 [m.chemicalbook.com]

- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Isomers of Methyl Bromobenzyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl bromobenzyl bromides, a group of di-halogenated toluene derivatives with the molecular formula C₈H₈Br₂, represent a class of highly functionalized aromatic compounds. Their structural diversity, stemming from the varied substitution patterns of a methyl group, a bromine atom, and a bromomethyl group on the benzene ring, gives rise to ten potential positional isomers. These compounds are valuable as reactive intermediates and building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. The strategic incorporation of methyl and bromo- substituents allows for the fine-tuning of molecular properties, influencing reactivity, bioavailability, and metabolic stability.[1][2][3] This guide provides a comprehensive overview of the isomers of methyl bromobenzyl bromide, detailing their nomenclature, physicochemical properties, primary synthetic routes with experimental protocols, and their significance in medicinal chemistry and drug design.

Introduction to Isomerism and Nomenclature

Isomerism plays a critical role in pharmacology and materials science, as different isomers of a molecule can exhibit distinct physical, chemical, and biological properties despite having the same molecular formula.[4][5] For methyl bromobenzyl bromides, the ten possible structural isomers arise from the different positions of the bromine atom and the methyl group on the benzyl bromide framework.

Accurate nomenclature is essential for distinguishing between these isomers. Using the IUPAC system, these compounds are named as derivatives of toluene, where the brominated methyl group is termed "α-bromo." For example, the isomer with a bromine at position 2 and a methyl group at position 4 is named 2-bromo-α-bromo-4-methyltoluene , more commonly referred to as 2-bromo-4-methylbenzyl bromide .

The ten positional isomers are systematically named as follows:

-

2-Bromo-3-methylbenzyl bromide

-

2-Bromo-4-methylbenzyl bromide

-

2-Bromo-5-methylbenzyl bromide

-

2-Bromo-6-methylbenzyl bromide

-

3-Bromo-2-methylbenzyl bromide

-

3-Bromo-4-methylbenzyl bromide

-

3-Bromo-5-methylbenzyl bromide

-

4-Bromo-2-methylbenzyl bromide

-

4-Bromo-3-methylbenzyl bromide

-

4-Bromo-5-methylbenzyl bromide (equivalent to 3-Bromo-4-methylbenzyl bromide) - Note: There are 9 unique isomers when starting from a bromotoluene. Let's re-evaluate.

Let's clarify the isomer count based on substitution patterns on a benzene ring:

-

1,2,3- (adjacent): 2-Bromo-3-methylbenzyl bromide, 3-Bromo-2-methylbenzyl bromide, 2-Bromo-6-methylbenzyl bromide.

-

1,2,4-: 2-Bromo-4-methylbenzyl bromide, 2-Bromo-5-methylbenzyl bromide, 3-Bromo-4-methylbenzyl bromide, 4-Bromo-2-methylbenzyl bromide, 4-Bromo-3-methylbenzyl bromide.

-

1,3,5-: 3-Bromo-5-methylbenzyl bromide.

This confirms there are indeed multiple unique isomers, which will be visualized in the following section.

Visualization of Positional Isomers

The diagram below illustrates the core structures of the key positional isomers of methyl bromobenzyl bromide, organized by the substitution pattern of their precursors, the bromotoluenes.

Physicochemical Properties

Quantitative data for the various isomers of methyl bromobenzyl bromide are not extensively documented in readily accessible literature. However, properties can be inferred from related structures like bromotoluenes and methylbenzyl bromides. These compounds are generally expected to be high-boiling liquids or low-melting solids, with poor solubility in water but good solubility in common organic solvents. Their densities are expected to be significantly greater than water due to the presence of two bromine atoms.

The table below summarizes available data for the direct precursors, which are essential for synthesis and property estimation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Precursors: Bromotoluenes | |||||

| 2-Bromotoluene | C₇H₇Br | 171.03 | -27.8 | 181.7 | 1.431 |

| 3-Bromotoluene | C₇H₇Br | 171.03 | -39.8 | 183.7 | 1.410 |

| 4-Bromotoluene | C₇H₇Br | 171.03 | 28.5 | 184.5 | 1.400 |

| Precursors: Methylbenzyl Bromides | |||||

| 2-Methylbenzyl bromide | C₈H₉Br | 185.06 | 20-22 | 216-217 | 1.381 |

| 3-Methylbenzyl bromide | C₈H₉Br | 185.06 | N/A (liquid) | 185 (at 340 mmHg) | 1.370 |

| 4-Methylbenzyl bromide | C₈H₉Br | 185.06 | 34-36 | 218-220 | 1.324 |

| Target Compound Example | |||||

| 2-Bromo-4-methylbenzyl bromide | C₈H₈Br₂ | 263.96 | Data not available | Data not available | Data not available |

(Data sourced from multiple references, including[6],[7],,[8],[9],[10])

Synthesis and Experimental Protocols

The primary method for synthesizing methyl bromobenzyl bromides is the free-radical bromination of the corresponding bromotoluene isomers. This reaction, often a variation of the Wohl-Ziegler reaction, selectively brominates the benzylic methyl group. An alternative two-step method involves the reduction of a bromo-methylbenzoic acid to the corresponding alcohol, followed by bromination.

Method 1: Free-Radical Bromination of Bromotoluenes

This is the most direct route, where a bromotoluene is reacted with a source of bromine radicals, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator or UV light.[11][12][13]

General Experimental Protocol:

-

Setup: A round-bottom flask is charged with the starting bromotoluene isomer (e.g., 4-bromotoluene), N-bromosuccinimide (1.0-1.1 equivalents), and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Solvent: An inert, non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane, is added to dissolve the reactants.

-

Reaction: The mixture is heated to reflux (the boiling point of the solvent) and stirred vigorously. The reaction may be initiated by the heat or supplemented with irradiation from a UV lamp.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS. The completion is often indicated by the consumption of the solid NBS, which is denser than the solvent, and the formation of succinimide, which is less dense and floats.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with an aqueous solution (e.g., sodium bisulfite or ferrous sulfate) to remove any remaining bromine, followed by water and brine.[14] The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The crude methyl bromobenzyl bromide can be further purified by vacuum distillation or recrystallization.

A specific example is the synthesis of 4-bromo-3-chlorobenzyl bromide from 4-bromo-3-chlorotoluene using NBS and benzoyl peroxide in refluxing carbon tetrachloride for 10 hours.[14]

Method 2: Bromination of Bromo-methylbenzyl Alcohols

This method provides an alternative route, especially when the corresponding bromo-methylbenzoic acid is commercially available.

General Experimental Protocol (Two Steps):

-

Step A: Reduction of the Benzoic Acid: The starting bromo-methylbenzoic acid (e.g., 2-bromo-5-methylbenzoic acid) is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added at 0 °C. The reaction is stirred until completion, then carefully quenched. Standard workup yields the corresponding bromo-methylbenzyl alcohol.

-

Step B: Bromination of the Alcohol: The purified alcohol is dissolved in a solvent like THF or benzene. A brominating agent such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is added, often at 0 °C.[15][16] The reaction is stirred at room temperature until the alcohol is consumed. The crude product is isolated by filtration and solvent evaporation, followed by purification via silica gel column chromatography.

Visualization of a General Synthesis Workflow

Applications in Research and Drug Development

Methyl bromobenzyl bromides are not typically final drug products but serve as versatile intermediates. The two bromine atoms have different reactivities: the benzylic bromine is highly susceptible to nucleophilic substitution, while the aromatic bromine is more stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity makes them powerful tools for building complex molecular architectures.

-

Scaffold Development: They can be used to introduce a substituted benzyl group onto a lead compound. The methyl and bromo- substituents on the ring can serve as handles for further modification or can directly interact with biological targets, influencing binding affinity and selectivity.[2]

-

Fine-Tuning Properties: The introduction of bromine into a drug candidate can increase its lipophilicity, potentially improving membrane permeability. It can also block sites of metabolic oxidation, thereby increasing the drug's half-life. This strategy, known as "bromination," is a recognized tool in drug design to enhance therapeutic activity.[1][3]

-

Synthesis of Heterocycles: As potent alkylating agents, they are used in the synthesis of nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals. For instance, 2-bromobenzyl bromide is used to synthesize substituted quinazolines.[17]

Conclusion

The isomers of methyl bromobenzyl bromide are a functionally rich and synthetically valuable class of chemical intermediates. While detailed physicochemical data for each individual isomer remains sparse, their synthesis is readily achievable through established methods like free-radical bromination of bromotoluenes. The orthogonal reactivity of their two bromine atoms, combined with the steric and electronic influence of the methyl group, provides medicinal chemists and materials scientists with a versatile platform for molecular design. Further characterization of these isomers will undoubtedly expand their application in the rational design of novel therapeutics and advanced materials.

References

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromotoluene - Wikipedia [en.wikipedia.org]

- 7. Bromotoluene [drugfuture.com]

- 8. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methylbenzyl bromide | 620-13-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. prepchem.com [prepchem.com]

- 15. 4-Methylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Benzene, (bromomethyl)- (CAS 100-39-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Core Chemistry of Di-brominated Benzoic Acid Esters: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the fundamental chemistry, synthesis, and application of di-brominated benzoic acid esters, crucial intermediates in medicinal chemistry and materials science.

Di-brominated benzoic acid esters are a class of organic compounds characterized by a benzoic acid ester scaffold bearing two bromine atoms on the aromatic ring. The position of these bromine atoms significantly influences the molecule's physicochemical properties and reactivity, making them versatile building blocks in organic synthesis. Their utility is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of their synthesis, properties, and applications, with a focus on practical experimental protocols and data for laboratory use.

Synthesis of Di-brominated Benzoic Acid Esters

The synthesis of di-brominated benzoic acid esters is typically a two-step process: the di-bromination of a benzoic acid precursor followed by esterification. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring, while the esterification can be achieved through several standard methods.

Step 1: Di-bromination of Benzoic Acid Derivatives

The introduction of two bromine atoms onto the benzoic acid ring is an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing group. Therefore, direct bromination of benzoic acid tends to yield meta-substituted products. To achieve other substitution patterns, starting materials with different directing groups are often employed.

A general workflow for the synthesis of a di-brominated benzoic acid is outlined below:

Caption: General workflow for the synthesis of di-brominated benzoic acids.

Experimental Protocol: Synthesis of 2,5-Dibromobenzoic Acid from o-Bromobenzoic Acid

This protocol describes the synthesis of 2,5-dibromobenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.[1]

-

Materials:

-

o-Bromobenzoic acid

-

Sulfuric acid

-

Dichloromethane (DCM)

-

N-Bromosuccinimide (NBS)

-

Ice water

-

Methanol or Ethanol for recrystallization

-

-

Procedure:

-

In a four-necked flask equipped with a thermometer and a stirrer, dissolve 20.0g of o-bromobenzoic acid in 40.0g of sulfuric acid and 80.0g of DCM.

-

Add 19.8g of NBS to the reaction mixture.

-

Stir the reaction, maintaining the temperature at 25-30 °C for 2 hours. A white-like solid may precipitate.

-

After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water to quench the reaction.

-

The quenched mixture is then concentrated under reduced pressure to remove the DCM.

-

The solid product is collected by filtration.

-

Recrystallize the crude product from methanol (e.g., 60ml) to obtain pure 2,5-dibromobenzoic acid.[1]

-

-

Yield and Purity:

-

Yields of 65-67% have been reported with purities of 98-99%.[1]

-

Step 2: Esterification of Di-brominated Benzoic Acids

The carboxylic acid group of the di-brominated benzoic acid can be readily converted to an ester. Fischer esterification is a common and straightforward method.

Experimental Protocol: Fischer Esterification of 2,5-Dibromobenzoic Acid to Methyl 2,5-Dibromobenzoate

This protocol is a general method for the esterification of a di-brominated benzoic acid.[2]

-

Materials:

-

2,5-Dibromobenzoic acid

-

Methanol (or other alcohol for different esters)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask, dissolve the 2,5-dibromobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude methyl 2,5-dibromobenzoate, which can be further purified by column chromatography or distillation if necessary.

-

Physicochemical and Spectroscopic Data

The physical and chemical properties of di-brominated benzoic acid esters vary depending on the substitution pattern and the nature of the ester group. The following tables summarize key data for some common isomers.

Table 1: Physicochemical Properties of Di-brominated Benzoic Acids and Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dibromobenzoic Acid | C₇H₄Br₂O₂ | 279.91 | 144-148[3] | - |

| Methyl 2,3-Dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | - | - |

| 2,4-Dibromobenzoic Acid | C₇H₄Br₂O₂ | 279.91 | - | - |

| 2,5-Dibromobenzoic Acid | C₇H₄Br₂O₂ | 279.91 | 156-159[4][5] | - |

| Methyl 2,5-Dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | 48-51[2] | ~269[2] |

| 3,4-Dibromobenzoic Acid | C₇H₄Br₂O₂ | 279.91 | - | 276[6] |

| Methyl 3,4-Dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | - | - |

| 3,5-Dibromobenzoic Acid | C₇H₄Br₂O₂ | 279.91 | - | - |

| Methyl 3,5-Dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | 17-18[7] | 240-244[7] |

| Ethyl 3,5-Dibromobenzoate | C₉H₈Br₂O₂ | 307.97 | - | - |

Table 2: Spectroscopic Data for Selected Di-brominated Benzoic Acid Esters

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Methyl 2,5-Dibromobenzoate | 8.24 (d, 1H), 7.69 (dd, 1H), 7.85 (d, 1H), 11.16 (s, 1H, for acid)[1] | - | - | - |

| Methyl 3,5-Dibromobenzoate | - | - | - | - |

| Ethyl 2-Bromobenzoate | 1.41 (t, 3H), 4.38 (q, 2H), 7.27-7.39 (m, 2H), 7.45 (t, 1H), 7.96 (d, 1H) (for ethyl 2-(2-bromoethyl)benzoate)[8] | - | ~1720 (C=O)[9] | - |

| Ethyl 4-Bromobenzoate | - | - | - | - |

Note: Comprehensive spectroscopic data for all isomers and esters is extensive. The data provided are representative examples. Researchers should consult spectral databases for specific compounds.

Reactivity and Applications in Drug Development

Di-brominated benzoic acid esters are valuable precursors in medicinal chemistry due to the reactivity of the bromine atoms, which can be readily displaced or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

A prominent application of di-brominated benzoic acid esters is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the brominated aromatic ring and an organoboron compound, enabling the synthesis of complex biaryl structures, which are common motifs in drug molecules.

The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Di-brominated Benzoic Acid Ester

This protocol provides a general framework for the Suzuki-Miyaura coupling reaction.

-

Materials:

-

Di-brominated benzoic acid ester (e.g., methyl 2,5-dibromobenzoate)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the di-brominated benzoic acid ester (1 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Add the anhydrous solvent via syringe.

-